2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid
Description
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at position 3 with a carboxylic acid group and at position 2 with a 1H-tetrazole moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its bioisosteric properties, often enhancing metabolic stability and hydrogen-bonding capacity in pharmaceuticals .
Key identifiers include:
Properties
CAS No. |
2408963-41-5 |
|---|---|
Molecular Formula |
C6H4N4O2S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)4-1-2-13-5(4)10-3-7-8-9-10/h1-3H,(H,11,12) |
InChI Key |
XLZLMBUAPONNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)N2C=NN=N2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of Thiophene Derivatives
Carboxylation and Functional Group Interconversion
Saponification and Decarboxylation
The methyl ester at position 3 is hydrolyzed to a carboxylic acid using alkaline conditions. A reported method for 2-thiophenecarboxylic acid involves refluxing the ester in ethanol with sodium hydroxide (2.0 equiv) for 3–4 hours, followed by acidification with sulfuric acid to precipitate the carboxylic acid. Applied to the target compound, this step would proceed as follows:
Optimized Parameters
Alternative Carboxylation via Oxidation
For precursors with a methyl group at position 3, oxidation using potassium permanganate (KMnO) in acidic medium converts the methyl group to a carboxylic acid. This method is less direct but viable if esterification is challenging:
Challenges : Over-oxidation and side reactions necessitate careful temperature control (60–70°C) and stoichiometric KMnO.
Integrated Multi-Step Synthesis
Sequential Bromination, Azidation, and Carboxylation
A consolidated approach combines the above steps:
-
Bromination : Thiophene-3-carboxylic acid → 2-bromothiophene-3-carboxylic acid (using pyridinium perbromide).
-
Azidation : NaN substitution → 2-azidothiophene-3-carboxylic acid.
-
Cyclization : Reaction with nitrile → 2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid.
Advantages : High regioselectivity, compatibility with acidic groups.
Limitations : Low solubility of intermediates may reduce yields.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Both the tetrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole and thiophene derivatives.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a bioisostere for carboxylic acids in drug design, offering improved pharmacokinetic properties.
Materials Science: The compound is explored for use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes and receptors. The thiophene ring can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes . The combination of these features allows the compound to modulate various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
2-Thiophenecarboxylic Acid (CAS: 527-72-0)
A simpler analog lacking the tetrazole substituent:
Key Differences :
- 2-Thiophenecarboxylic acid is soluble in organic solvents like ethanol and ether , while solubility data for the tetrazole derivative is unavailable.
1,2,3-Triazole-Thiophene Hybrids
Triazole-containing analogs, such as those studied by Battula et al. (2017), exhibit antiproliferative activity :
Key Differences :
- Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~9.3), influencing ionization under physiological conditions.
Biological Activity
2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : 2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
- Molecular Formula : C6H4N4O2S
- Molecular Weight : 196.19 g/mol
- CAS Number : 1146299-24-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has demonstrated that derivatives of this compound possess potent anticancer activity. For instance, a study highlighted the synthesis of several tetrazole-containing compounds and their evaluation against human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.246 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 0.243 | Inhibits tubulin polymerization |
| Compound C | MCF-7 | 0.054 | Arrests cell cycle at G2/M phase |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Several studies have indicated that this compound binds to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
- Cell Cycle Arrest : It has been observed that certain derivatives can arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .
Structure–Activity Relationships (SAR)
The SAR studies on tetrazole derivatives have shown that modifications on the thiophene ring and the position of substituents significantly influence biological activity. For example:
- Positioning of Substituents : Compounds with methyl substitutions at specific positions on the thiophene ring exhibited enhanced activity compared to others .
- Linker Variations : The incorporation of different heterocycles in place of tetrazole has also been studied to optimize pharmacological properties .
Case Studies
Several case studies have documented the efficacy of compounds based on this compound:
- Study on Lung Cancer Cells (A549) :
- Evaluation Against Multiple Cancer Types :
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid, and what reaction conditions are critical for high yield?
The synthesis typically involves functionalizing a thiophene backbone with a tetrazole ring. Key steps include:
- Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to introduce the tetrazole moiety.
- Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Cu(I)) to accelerate regioselective tetrazole formation.
- Temperature control : Reactions often require precise heating (60–100°C) to avoid side products.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
Post-synthesis purification via recrystallization or column chromatography is essential. Confirmation of purity requires techniques like NMR and mass spectrometry .
Q. Which analytical methods are most reliable for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiophene and tetrazole rings. For example, the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₃H₅N₃O₂S, theoretical m/z ≈ 131.02) .
- X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., tetrazole ring prototropy) or polymorphic forms. Strategies include:
- Variable-temperature NMR : To observe dynamic equilibria between tautomers.
- Computational modeling : Density functional theory (DFT) simulations predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data.
- Multi-technique cross-validation : Combine XRD with solid-state NMR to address polymorphism .
Q. What strategies optimize the compound’s reactivity in coupling reactions for pharmaceutical intermediates?
- Protecting group chemistry : Temporarily block the carboxylic acid group (e.g., esterification) to prevent undesired side reactions during tetrazole functionalization.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic couplings.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to aryl halides, monitored by TLC or HPLC .
Q. How does the tetrazole moiety influence the compound’s biological activity, and what assays validate its pharmacological potential?
- Mechanistic insights : The tetrazole group mimics carboxylate bioisosteres, enhancing metabolic stability and binding to metal-dependent enzymes (e.g., angiotensin-converting enzyme inhibitors).
- In vitro assays :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity screening : MTT assays on human cell lines to assess selectivity.
- Computational predictions : Molecular docking against target proteins (e.g., CYP51 for antifungal activity) and ADMET profiling .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., chiral ligands in cycloadditions).
- Process optimization : Monitor reaction kinetics via in-line FTIR to identify critical control points (e.g., pH, temperature) that affect enantioselectivity.
- Batch-to-batch consistency : Implement quality control protocols (e.g., chiral NMR shift reagents) for industrial-scale production .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Tetrazole-Thiophene Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | >85% yield |
| Catalyst (CuI) | 10 mol% | Regioselectivity |
| Solvent | DMF:Water (9:1) | Solubility |
| Reaction Time | 12–16 hours | Side reactions |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
